An In-depth Technical Guide to the Physicochemical Properties of 3,5-difluoro-1H-indole-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3,5-difluoro-1H-indole-2-carboxylic acid
For researchers, medicinal chemists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful discovery and development. This guide provides an in-depth technical overview of 3,5-difluoro-1H-indole-2-carboxylic acid, a fluorinated indole derivative with potential applications in medicinal chemistry. Given the novelty of this specific compound, this document emphasizes not only its predicted characteristics but also the rigorous experimental methodologies required for their validation. This approach ensures a self-validating system of analysis, crucial for advancing novel chemical entities from the bench to potential clinical applications.
Molecular Structure and Core Properties
The foundational characteristics of a molecule dictate its behavior in biological and chemical systems. The introduction of fluorine atoms to the indole scaffold is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. In 3,5-difluoro-1H-indole-2-carboxylic acid, the electron-withdrawing nature of the fluorine atoms is expected to significantly influence the electron distribution within the aromatic system and the acidity of the carboxylic acid group.
| Property | Value | Source |
| Molecular Formula | C₉H₅F₂NO₂ | PubChemLite[1] |
| Molecular Weight | 197.14 g/mol | PubChem[2] |
| Monoisotopic Mass | 197.02884 Da | PubChemLite[1] |
| InChIKey | FRVMBOIRZXTQIQ-UHFFFAOYSA-N | PubChemLite[1] |
| SMILES | C1=CC2=C(C=C1F)C(=C(N2)C(=O)O)F | PubChemLite[1] |
| Predicted XlogP | 2.1 | PubChemLite[1] |
XlogP is a computed measure of lipophilicity, a critical parameter for predicting membrane permeability and overall drug-likeness.
Acidity (pKa): A Critical Determinant of In Vivo Behavior
The acid dissociation constant (pKa) is arguably one of the most important physicochemical parameters in drug discovery. It governs a molecule's ionization state at a given pH, which in turn dictates its solubility, absorption, distribution, metabolism, and excretion (ADME). For an acidic compound like 3,5-difluoro-1H-indole-2-carboxylic acid, the pKa of the carboxylic acid group will determine its charge at physiological pH (approx. 7.4).
The electron-withdrawing effects of the two fluorine atoms are expected to lower the pKa relative to the parent indole-2-carboxylic acid, making it a stronger acid. While no experimental value is publicly available, a reasonable estimate based on related structures would place it in the range of 3-4. Precise determination is essential.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[3][4] The procedure involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.
Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of 3,5-difluoro-1H-indole-2-carboxylic acid in a suitable solvent (e.g., water with a minimal amount of co-solvent like DMSO if required for solubility).
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[3][5]
-
-
Calibration:
-
Titration Procedure:
-
Take a precise volume (e.g., 20 mL) of the 1 mM sample solution in a reaction vessel equipped with a magnetic stirrer.[3][5]
-
Add the KCl solution to maintain ionic strength.
-
Purge the solution with nitrogen to displace dissolved carbon dioxide, which can interfere with the titration of acidic compounds.[3]
-
Immerse the calibrated pH electrode into the solution.
-
Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[3][5]
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12-12.5.[3][5]
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the curve.[3] This point can be precisely identified as the inflection point of the curve or by calculating the first derivative of the plot.
-
Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[3]
-
Caption: Workflow for pKa determination by potentiometric titration.
Solubility: A Gatekeeper for Bioavailability
Solubility is a crucial property that affects a drug's absorption from its dosage form and its overall bioavailability. Poor aqueous solubility is a major hurdle in drug development. The solubility of 3,5-difluoro-1H-indole-2-carboxylic acid is expected to be pH-dependent due to the ionizable carboxylic acid group. It will likely exhibit low solubility in acidic environments (where it is in its neutral form) and higher solubility in neutral to basic environments (where it is deprotonated to form a more polar carboxylate salt).
Experimental Protocol: Aqueous Solubility Assessment
A standard shake-flask method can be employed to determine the thermodynamic solubility. This should be assessed in different media to simulate various physiological conditions.
Methodology:
-
Media Preparation: Prepare relevant aqueous buffers, such as Simulated Gastric Fluid (SGF, pH ~1.2, without enzymes) and Simulated Intestinal Fluid (SIF, pH ~6.8, without enzymes). Prepare a standard phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibration:
-
Add an excess amount of solid 3,5-difluoro-1H-indole-2-carboxylic acid to a known volume of each buffer in separate vials.[6][7] The excess solid ensures that saturation is reached.
-
Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let undissolved solids settle.
-
Carefully withdraw a sample from the supernatant.
-
Filter the sample through a low-binding 0.45 µm filter to remove any remaining solid particles.
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Classification:
-
Based on the measured concentration, classify the solubility (e.g., soluble, slightly soluble, insoluble) according to established pharmaceutical guidelines.[7]
-
Spectroscopic Profile
Spectroscopic analysis provides invaluable information about the molecular structure and purity of a compound. For 3,5-difluoro-1H-indole-2-carboxylic acid, UV-Vis, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential characterization techniques.
UV-Vis Spectroscopy
Indole and its derivatives possess a characteristic UV chromophore. The UV-Vis spectrum is useful for quantitative analysis and for detecting changes in the electronic environment of the molecule. The maximum absorption wavelengths (λmax) for indole derivatives are typically observed in the range of 270-295 nm.[8][9]
Experimental Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).[10]
-
Use a calibrated UV-Vis spectrophotometer to scan the absorbance of the solution across a range of wavelengths (e.g., 200-400 nm).
-
Record the λmax values and their corresponding molar absorptivity coefficients (ε). The spectrum can also be recorded at different pH values to observe shifts corresponding to the ionization of the carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of an organic molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically 7.0-8.0 ppm), with splitting patterns influenced by fluorine-proton couplings (²JHF, ³JHF, ⁴JHF).
-
Indole N-H Proton: A broad singlet, typically downfield (>11 ppm), which is exchangeable with D₂O.[11]
-
Carboxylic Acid O-H Proton: A very broad singlet, often further downfield (>12 ppm), also exchangeable with D₂O.[11][12]
Expected ¹³C NMR Spectral Features:
-
Carboxyl Carbon: A signal in the range of 170-185 ppm.[12]
-
Aromatic Carbons: Signals in the aromatic region, with carbons directly bonded to fluorine exhibiting large one-bond carbon-fluorine coupling constants (¹JCF).
Expected ¹⁹F NMR Spectral Features:
-
Two distinct signals for the two non-equivalent fluorine atoms, providing direct evidence of their presence and chemical environment.
Experimental Protocol:
-
Dissolve an accurately weighed sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[12] DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable NH and OH protons.[12]
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[13]
-
For unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.[12][13]
Caption: General workflow for NMR-based structural elucidation.
Applications in Drug Discovery
Indole-2-carboxylic acid derivatives are a well-established scaffold in medicinal chemistry. They have been identified as potent inhibitors of various biological targets, including HIV-1 integrase.[14][15][16] The core structure, particularly the indole nitrogen and the C2-carboxylate, can effectively chelate divalent metal ions (like Mg²⁺) in the active sites of enzymes.[14][15]
The introduction of fluorine atoms, as in 3,5-difluoro-1H-indole-2-carboxylic acid, can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. The physicochemical properties detailed in this guide—pKa, solubility, and lipophilicity—are critical for optimizing the pharmacokinetic profile of such inhibitors, ensuring they can reach their biological target in sufficient concentrations to exert a therapeutic effect.
Caption: Relationship between physicochemical properties and therapeutic efficacy.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
ResearchGate. UV-vis spectra and mass spectra of the products from indole and its derivatives formed by strain M9Z. Available from: [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]
-
Research Data Australia. UV Vis Spectra of Indole Analogues. Available from: [Link]
-
University of California, Riverside. Carboxylic Acid Unknowns and Titration. Available from: [Link]
-
Scribd. Chemistry Lab Report 4 | PDF | Solubility | Carboxylic Acid. Available from: [Link]
-
Chinese Journal of Chemical Physics. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. (2018). Available from: [Link]
-
University of Wisconsin-River Falls. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]
-
Chemistry LibreTexts. LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2025). Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
- Unknown Source.
-
AIP Publishing. Studies on Molecular Structure, UV visible, NMR and HOMO-LUMO of indole Derivative using DFT calculation. Available from: [Link]
-
PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]
-
PMC. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
PubChem - NIH. Indole-2-carboxylic acid | C9H7NO2 | CID 72899. Available from: [Link]
-
ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available from: [Link]
-
MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Available from: [Link]
-
PubChemLite. 3,5-difluoro-1h-indole-2-carboxylic acid. Available from: [Link]
-
Wiley Online Library. Supporting Information. Available from: [Link]
-
Arkivoc. Synthetic approaches to difluoroindolecarboxylic acid ethyl esters. Available from: [Link]
-
PubChem. 4,6-difluoro-1H-indole-2-carboxylic acid | C9H5F2NO2 | CID 3451441. Available from: [Link]
-
Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). Available from: [Link]
-
The Good Scents Company. indole-2-carboxylic acid, 1477-50-5. Available from: [Link]
-
PMC - PubMed Central. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available from: [Link]
-
PMC. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). Available from: [Link]
-
PubChem. 3-Fluoro-1H-indole-2-carboxylic acid | C9H6FNO2 | CID 54102794. Available from: [Link]
-
Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. Available from: [Link]
-
RSC Publishing. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). Available from: [Link]
-
Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). (2025). Available from: [Link]
-
PubMed. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Available from: [Link]
Sources
- 1. PubChemLite - 3,5-difluoro-1h-indole-2-carboxylic acid (C9H5F2NO2) [pubchemlite.lcsb.uni.lu]
- 2. 4,6-difluoro-1H-indole-2-carboxylic acid | C9H5F2NO2 | CID 3451441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchdata.edu.au [researchdata.edu.au]
- 11. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]
- 12. myneni.princeton.edu [myneni.princeton.edu]
- 13. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 14. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
